Acetylmerulidial
CAS No.: 108893-54-5
Cat. No.: VC20740069
Molecular Formula: C17H22O4
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108893-54-5 |
---|---|
Molecular Formula | C17H22O4 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | [(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
Standard InChI | InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
Standard InChI Key | MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |
SMILES | CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Canonical SMILES | CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Chemical Identity and Structural Properties
Acetylmerulidial is an acetylated derivative of merulidial, an isolactarane sesquiterpene originally isolated from the fungus Merulius tremellosus. It features characteristic unsaturated dialdehyde functionality that plays a critical role in its biological activities . The compound is defined by specific chemical identifiers and properties that distinguish it from related compounds.
Physical and Chemical Properties
Acetylmerulidial exhibits distinctive physical and chemical properties that influence its behavior in various experimental conditions and potential applications. These properties provide essential information for researchers working with this compound:
Property | Value |
---|---|
Density | 1.18 g/cm³ |
Boiling Point | 386.2°C at 760 mmHg |
Flash Point | 168.3°C |
LogP | 2.45870 |
Vapor Pressure | 3.61E-06 mmHg at 25°C |
Index of Refraction | 1.537 |
Understanding these physical properties is crucial for designing appropriate experimental protocols and predicting the compound's behavior in various environmental and biological systems .
Structural Characterization
Acetylmerulidial's structure contains multiple functional groups that contribute to its chemical reactivity and biological properties. The detailed structural information helps in understanding its mechanism of action and potential applications.
Molecular Structure Identifiers
For precise structural identification, acetylmerulidial can be represented through various chemical notation systems:
Identifier Type | Notation |
---|---|
Standard InChI | InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
InChIKey | MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
Canonical SMILES | CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Isomeric SMILES | CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |
Biological Activities and Structure-Activity Relationships
Merulidial and its derivatives, including acetylmerulidial, demonstrate diverse biological activities that make them subjects of scientific interest. Research has shown that these compounds exhibit multiple bioactive properties that could potentially be harnessed for various applications.
Antimicrobial Properties
The parent compound merulidial demonstrates significant antimicrobial activities against various microorganisms including bacteria, fungi, and algae. Acetylmerulidial, as a derivative of merulidial, has been studied as part of structure-activity relationship investigations to determine how structural modifications affect these antimicrobial properties . The presence of the unsaturated dialdehyde functionality is believed to be crucial for these biological activities, and the acetylation of merulidial creates a derivative that allows researchers to investigate how this specific modification influences antimicrobial efficacy.
Mutagenic Activity
Research into merulidial derivatives, including acetylmerulidial, has included evaluations of their mutagenic potential through the Ames' Salmonella assay. These studies aim to understand how structural modifications, such as acetylation, hydroxylation, and cyclopropane ring isomerization, affect the mutagenic properties of the parent compound . The comparison of mutagenic activities across different derivatives provides valuable insights into the structural features responsible for this biological effect, which is important both for safety assessments and potential therapeutic applications.
Cytotoxic Properties
Merulidial and its derivatives exhibit cytotoxic activities against various cell lines, including Ehrlich ascitic tumor cells and L1210 cells. Research has investigated how structural modifications, including acetylation as in acetylmerulidial, influence this cytotoxic potential . These studies are particularly significant for understanding the potential anticancer properties of these compounds and how their structures could be optimized for potential therapeutic applications.
Research Applications and Future Directions
The unique structural features and biological activities of acetylmerulidial position it as a compound of interest for various research applications and potential future developments in multiple fields.
Structure-Activity Relationship Studies
Acetylmerulidial serves as an important tool in structure-activity relationship studies of unsaturated dialdehydes. By comparing the biological activities of merulidial with its acetylated, hydroxylated, and cyclopropane ring isomerized derivatives, researchers can identify the specific structural features responsible for different biological effects . These studies are essential for guiding the development of new compounds with enhanced properties or reduced side effects, potentially leading to new therapeutic agents or research tools.
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